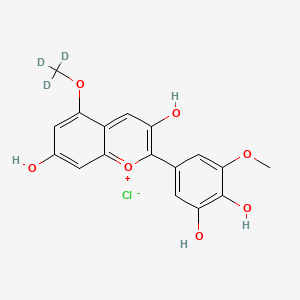
Europinidin Chloride-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europinidin-d3 (chloride) is a derivative of europinidin, an O-methylated anthocyanidin. Europinidin is a water-soluble, bluish-red plant dye that is a rare O-methylated flavonoid and a derivative of delphinidin . It can be found in some species of Plumbago and Ceratostigma
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of europinidin-d3 (chloride) typically involves the methylation of delphinidin. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process involves the O-methylation of the hydroxyl groups on the delphinidin molecule to produce europinidin-d3 (chloride) .
Industrial Production Methods
Industrial production of europinidin-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Europinidin-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: Europinidin-d3 (chloride) can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form leuco-anthocyanidins.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Leuco-anthocyanidins.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Europinidin-d3 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its potential in treating conditions such as stomach ulcers and neurodegenerative diseases like Parkinson’s disease
Industry: Used in the production of natural dyes and pigments.
Mecanismo De Acción
The mechanism of action of europinidin-d3 (chloride) involves its antioxidant properties. It modulates oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . Europinidin-d3 (chloride) also inhibits inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 .
Comparación Con Compuestos Similares
Similar Compounds
Delphinidin: The parent compound of europinidin-d3 (chloride), known for its antioxidant properties.
Cyanidin: Another anthocyanidin with similar antioxidant and anti-inflammatory properties.
Pelargonidin: A related compound with distinct color properties and biological activities.
Uniqueness
Europinidin-d3 (chloride) is unique due to its O-methylation, which enhances its stability and solubility compared to other anthocyanidins. This modification also contributes to its distinct bluish-red color and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H15ClO7 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-(trideuteriomethoxy)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H/i1D3; |
Clave InChI |
DXJJMWFCXMSDNC-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)OC)O)O)O.[Cl-] |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


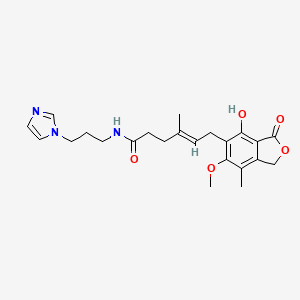
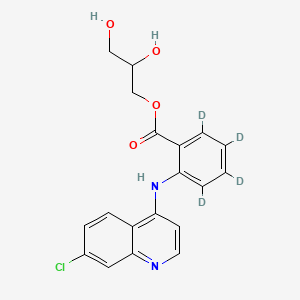
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
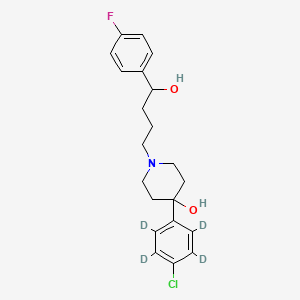
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
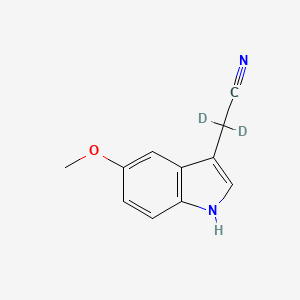
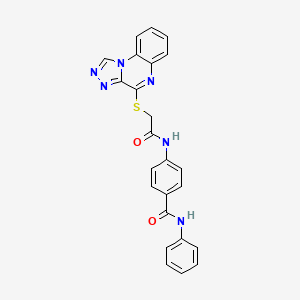
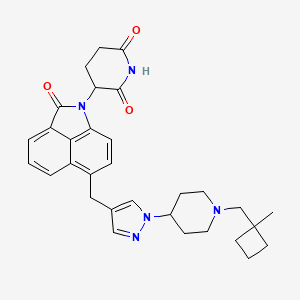
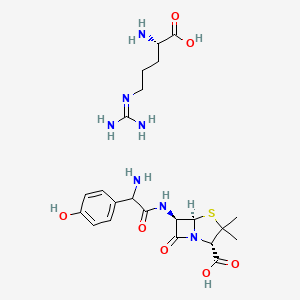
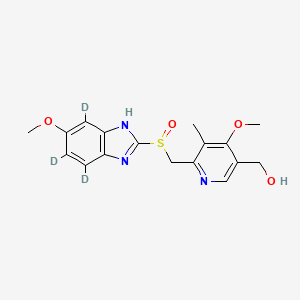
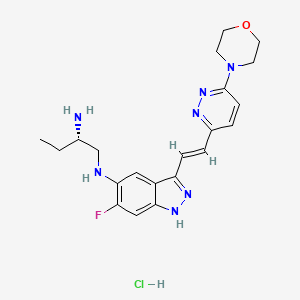


![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
